molecular formula C18H23BF3NO4 B13717432 Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone

Cat. No.: B13717432
M. Wt: 385.2 g/mol
InChI Key: UCGAOEBULLSBRH-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a boronate ester, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 3-bromo-5-(trifluoromethoxy)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Coupling with Pyrrolidine: The boronate ester is then coupled with pyrrolidine using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: It can be used as a probe to study biological processes involving boron-containing compounds.

    Catalysis: The boronate ester group can be utilized in catalytic processes, including Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone depends on its application:

    In Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

    In Catalysis: The boronate ester group can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in having a boronic acid group but lacks the pyrrolidine and trifluoromethoxy groups.

    Trifluoromethoxybenzene: Similar in having a trifluoromethoxy group but lacks the boronate ester and pyrrolidine groups.

    Pyrrolidine: Similar in having a pyrrolidine ring but lacks the boronate ester and trifluoromethoxy groups.

Uniqueness

Pyrrolidin-1-yl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl)methanone is unique due to the combination of its boronate ester, trifluoromethoxy-substituted phenyl group, and pyrrolidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H23BF3NO4

Molecular Weight

385.2 g/mol

IUPAC Name

pyrrolidin-1-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C18H23BF3NO4/c1-16(2)17(3,4)27-19(26-16)13-9-12(15(24)23-7-5-6-8-23)10-14(11-13)25-18(20,21)22/h9-11H,5-8H2,1-4H3

InChI Key

UCGAOEBULLSBRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)N3CCCC3

Origin of Product

United States

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